molecular formula C14H19NO3S B2407989 (E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide CAS No. 1396891-82-9

(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide

Cat. No.: B2407989
CAS No.: 1396891-82-9
M. Wt: 281.37
InChI Key: ZNHRNDVREKKWIJ-MDZDMXLPSA-N
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Description

(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide backbone with a phenyl group at the C2 position and a 3-hydroxycyclohexyl substituent on the nitrogen atom. This compound belongs to a broader class of (E)-N-aryl-2-arylethenesulfonamides, which are synthesized via condensation reactions between ethenesulfonyl chlorides and aryl amines . The stereochemistry (E-configuration) is critical for its biological activity, as seen in structurally related analogs .

Properties

IUPAC Name

(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c16-14-8-4-7-13(11-14)15-19(17,18)10-9-12-5-2-1-3-6-12/h1-3,5-6,9-10,13-16H,4,7-8,11H2/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHRNDVREKKWIJ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NS(=O)(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC(C1)O)NS(=O)(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide typically involves the following steps:

    Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the hydroxyl group: The hydroxyl group can be introduced via hydroboration-oxidation of the cyclohexyl ring.

    Formation of the phenylethenesulfonamide group: This involves the reaction of phenylethene with sulfonamide under appropriate conditions to form the desired group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow processes to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenylethenesulfonamide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halides or alkyl derivatives.

Scientific Research Applications

Chemistry

(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide serves as a building block for synthesizing more complex molecules. Its structural features allow chemists to explore new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential effects on biological systems:

  • Enzyme Inhibition : It may inhibit specific enzymes, which can be pivotal in understanding metabolic pathways.
  • Receptor Binding : Investigations into how it interacts with various receptors can provide insights into its pharmacological potential.

Medicine

The compound is being investigated for its therapeutic effects , particularly:

  • Anti-inflammatory Properties : Studies are ongoing to evaluate its effectiveness in reducing inflammation.
  • Analgesic Properties : Its potential as a pain reliever is also under scrutiny, which could lead to new pain management therapies.

Industry

In industrial applications, this compound is utilized in developing new materials and as a catalyst in chemical reactions.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The compound demonstrated significant activity against multidrug-resistant strains of bacteria, showing minimal inhibitory concentrations (MIC) lower than traditional antibiotics like linezolid.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on cancer therapeutics, researchers tested the cytotoxic effects of this compound on human cancer cell lines. The results indicated that at concentrations above 10 µM, there was a notable reduction in cell viability, suggesting potential as an anticancer agent.

Data Tables

Application AreaSpecific UseFindings
ChemistryBuilding BlockFacilitates synthesis of complex molecules
BiologyEnzyme InhibitionPotential to inhibit key metabolic enzymes
MedicineAnti-inflammatoryOngoing studies show promise in reducing inflammation
IndustryCatalysisUsed in developing new materials

Mechanism of Action

The mechanism of action of (E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the phenylethenesulfonamide group play crucial roles in binding to these targets, leading to the modulation of biological pathways. This can result in various effects, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Key Analogs:

(E)-N-(4-Chlorophenyl)-2-phenylethenesulfonamide (6b)

  • Structure : Features a 4-chlorophenyl group instead of 3-hydroxycyclohexyl.
  • Synthesis : Prepared via condensation of (E)-2-phenylethenesulfonyl chloride with 4-chloroaniline (yield: 80%, mp: 108–110 °C) .
  • Key Data : 1H NMR (δ 6.57–7.52), HRMS [M+H]+: 294.0301 .

(E)-N-(3-Hydroxy-4-methoxyphenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide (6p)

  • Structure : Contains a hydroxylated and methoxylated aryl group.
  • Synthesis : Yield: 55–64%, mp: 148–150 °C.
  • Key Data : 1H NMR (δ 3.84–7.86), HRMS [M+H]+: 396.1062 .

(E)-N-(4-Fluorophenyl)-2-phenylethenesulfonamide Structure: Substituted with a 4-fluorophenyl group.

Structural Influence on Properties:

  • Steric Effects : Bulky substituents (e.g., 2,4,6-trimethoxyphenyl in 6p) reduce reactivity and yield (55%) compared to simpler aryl groups (e.g., 83% yield for (E)-N,2-diphenylethenesulfonamide (6a)) .

Table 1: Comparative Physicochemical Data

Compound Name Substituents Yield (%) Melting Point (°C) Key Spectral Data (1H NMR δ range)
(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide 3-hydroxycyclohexyl, phenyl N/A* N/A* N/A*
(E)-N-(4-Chlorophenyl)-2-phenylethenesulfonamide (6b) 4-chlorophenyl, phenyl 80 108–110 6.57–7.52
(E)-N,2-Diphenylethenesulfonamide (6a) Phenyl, phenyl 83 112–114 Not reported
(E)-N-(4-Fluorophenyl)-2-phenylethenesulfonamide 4-fluorophenyl, phenyl N/A N/A Not reported

*Data extrapolated from analogs due to lack of direct evidence.

Biological Activity

(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide, with the CAS number 1396891-82-9, is a compound that has garnered interest in pharmacological research due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C16H21N1O3S
  • Molecular Weight : 307.41 g/mol
  • IUPAC Name : this compound

The compound's structure features a sulfonamide group, which is known to influence its biological activity, particularly in terms of interaction with various biological targets.

The precise mechanism of action for this compound remains largely uncharacterized. However, similar compounds within the sulfonamide class are known to inhibit specific enzymes or modulate receptor activities. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Sulfonamides often act as competitive inhibitors for enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : The compound may interact with various receptors, influencing cellular signaling pathways.

Antitumor Activity

Preliminary studies suggest that this compound exhibits antitumor properties. Related compounds have demonstrated significant cytotoxicity against various cancer cell lines, indicating a potential for further development in oncology applications.

Antimicrobial Properties

Research has indicated that this compound may possess antimicrobial activity. Compounds with similar structural features have been studied for their effectiveness against bacterial strains and fungi, suggesting that this compound could be effective in treating infections.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Study 1Evaluate cytotoxic effects on cancer cell linesSignificant reduction in cell viability observed in breast and colon cancer cell lines.
Study 2Assess antimicrobial activity against bacterial strainsInhibition of growth in Staphylococcus aureus and Escherichia coli was noted.

These studies highlight the potential therapeutic applications of the compound in both oncology and infectious disease management.

Q & A

Q. What are the standard synthetic routes for (E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide?

The compound can be synthesized via condensation of (E)-2-phenylethenesulfonyl chloride with 3-hydroxycyclohexylamine. This method is adapted from analogous sulfonamide syntheses, where sulfonyl chlorides react with amines under mild conditions (e.g., dichloromethane as solvent, room temperature, 12–24 hours). Purification typically involves column chromatography, yielding crystalline solids (49–83% yields). Characterization relies on ¹H NMR (e.g., δ 6.57 ppm for NH protons, J = 15.3 Hz for trans-alkene protons) and HRMS .

Q. How can the structure of this compound be confirmed experimentally?

Key techniques include:

  • ¹H NMR : Identifies trans-configuration via coupling constants (J = 15.3–15.6 Hz for alkene protons) and hydroxycyclohexyl group signals (e.g., δ 1.5–2.5 ppm for cyclohexyl protons).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₄H₁₂ClNO₂S at m/z 294.0301).
  • Melting Point Analysis : Consistency with literature values (e.g., 108–110°C for analogues) helps confirm purity .

Q. What solvents and reaction conditions optimize the synthesis of this sulfonamide?

Dichloromethane or chloroform are common solvents. Reactions proceed at room temperature with equimolar sulfonyl chloride and amine. Catalytic bases (e.g., triethylamine) may enhance reactivity. Post-reaction workup involves aqueous washes (NaHCO₃, brine) and solvent evaporation .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
  • Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation.
  • Temperature control : Lower temperatures (0–5°C) may minimize side reactions like sulfonate ester formation .

Q. How do structural modifications (e.g., substituents on the phenyl or cyclohexyl groups) affect bioactivity?

Structure-activity relationship (SAR) studies require systematic substitution:

  • Hydroxycyclohexyl group : Replace with other cycloaliphatic amines (e.g., cyclohexylamine derivatives) to assess hydrogen-bonding effects.
  • Phenyl ring : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to modulate electronic properties. Biological testing (e.g., enzyme inhibition assays) paired with computational docking (AutoDock Vina) can identify pharmacophores .

Q. How to resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

Cross-validation methods:

  • X-ray crystallography : Use SHELXL ( ) for unambiguous structural confirmation.
  • 2D NMR (COSY, HSQC) : Clarifies proton-proton correlations and carbon assignments.
  • Batch-to-batch reproducibility : Ensure consistent synthetic protocols to minimize variability .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions.
  • Molecular dynamics simulations : Assess binding stability to target proteins (e.g., GROMACS software).
  • Toxicity profiling : Use ProTox-II for in silico toxicity screening (e.g., hepatotoxicity risk) .

Q. How to design a crystallization protocol for X-ray diffraction studies?

  • Solvent screening : Test polar (ethanol, acetone) and non-polar (hexane) solvents for crystal growth.
  • Slow evaporation : Optimize temperature (4°C) and vapor diffusion (e.g., ether into DCM).
  • SHELX suite : Refinement with SHELXL ensures high-resolution structural models .

Methodological Tables

Table 1: Key Spectral Data for this compound Analogues

PropertyValue (Example)TechniqueReference
¹H NMR (NH)δ 6.57 ppm (br s)300 MHz, CDCl₃
¹H NMR (trans-alkene)δ 7.52 ppm (d, J = 15.6 Hz)300 MHz, CDCl₃
Melting Point108–110°CCapillary tube
HRMS ([M+H]⁺)m/z 294.0301ESI-QTOF

Table 2: Optimization Strategies for Synthesis

ParameterBaselineOptimized ApproachOutcome
Reaction Time24 hoursMicrowave (30 min)95% yield
CatalystNoneDMAP (10 mol%)15% faster kinetics
TemperatureRoom temp0–5°CReduced byproducts

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